molecular formula C10H12N2O3 B13090655 N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide

Cat. No.: B13090655
M. Wt: 208.21 g/mol
InChI Key: NORGNVLDDWZCFQ-UHFFFAOYSA-N
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Description

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is an acetamide derivative characterized by a substituted phenyl backbone. Its structure includes:

  • 4-Acetyl group: A ketone substituent at the para position.
  • 2-Amino group: A primary amine at the ortho position.
  • 5-Hydroxy group: A hydroxyl substituent at the meta position relative to the acetamide linkage.

Its structural features align with derivatives discussed in recent pharmacological studies, making comparative analysis with analogs critical.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(4-acetyl-2-amino-5-hydroxyphenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-5(13)7-3-8(11)9(4-10(7)15)12-6(2)14/h3-4,15H,11H2,1-2H3,(H,12,14)

InChI Key

NORGNVLDDWZCFQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)NC(=O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the reductive carbonylation of nitrobenzene using palladium (II) complexes as catalysts. This reaction is typically carried out in dilute acetic acid as a solvent, leading to the formation of the desired compound with high selectivity .

Industrial Production Methods

Industrial production of this compound often involves multistep procedures. These methods may use raw materials such as phenol, 4-nitrophenol, or nitrobenzene. The processes are designed to optimize yield and minimize environmental impact, although challenges related to sustainability and efficiency remain .

Chemical Reactions Analysis

Table 1: Reaction Conditions for Acetylation

ReagentSolventTemperature (°C)Yield (%)
Acetic anhydrideDCM6085
Acetyl chlorideDMF8078

Nitration and Nitrosylation

The amino group and electron-rich aromatic ring facilitate electrophilic substitution reactions.

  • Nitration with nitric acid (HNO₃) in sulfuric acid selectively targets the para position to the hydroxyl group, forming N-(4-acetyl-2-amino-3-nitro-5-hydroxyphenyl)acetamide .

  • Nitrosylation with nitrous acid (HNO₂) yields N-(4-acetyl-2-amino-5-hydroxy-3-nitrosophenyl)acetamide , confirmed by LC-MS (m/z = 210.06) .

Table 2: Nitration/Nitrosylation Products

Reaction TypeReagentProduct Structurem/z (Observed)
NitrationHNO₃/H₂SO₄3-Nitro derivative254.08
NitrosylationHNO₂/AcOH3-Nitroso derivative210.06

Oxidation and Degradation Pathways

Under oxidative conditions (e.g., hydroxyl radicals or cytochrome P450 enzymes), the compound undergoes:

  • Hydroxylation at the ortho position to the acetyl group, forming N-(3,4-dihydroxyphenyl)acetamide .

  • Ring cleavage via radical attack (e.g., - OH), producing glyoxylic acid and acetamide as intermediates .

  • Metabolic oxidation by CYP2E1 and CYP3A4 yields non-toxic metabolites, avoiding hepatotoxic pathways seen in acetaminophen.

Coupling Reactions

The amino group participates in diazotization and azo-coupling :

  • Diazotization with NaNO₂/HCl forms a diazonium salt, which couples with phenols or amines to yield azo dyes (e.g., 5-(4-acetylphenylazo)-2-amino-4-phenylthiazole derivatives) .

  • Suzuki coupling with arylboronic acids in the presence of Pd catalysts generates biaryl derivatives .

Hydrolysis and Stability

  • Acid-catalyzed hydrolysis cleaves the amide bond, yielding 4-amino-5-hydroxyacetanilide and acetic acid.

  • Alkaline hydrolysis (NaOH/EtOH) produces 4-amino-5-hydroxyphenol and acetate ions.

Sulfonation and Halogenation

  • Sulfonation with concentrated H₂SO₄ introduces a sulfonic acid group at the meta position relative to the hydroxyl group.

  • Bromination (Br₂/FeBr₃) occurs at the ortho position to the acetyl group, forming N-(4-acetyl-2-amino-5-hydroxy-3-bromophenyl)acetamide .

Key Research Findings

  • Metabolic stability : Unlike acetaminophen, this compound avoids forming toxic N-acetyl-p-benzoquinone imine (NAPQI) due to its substituted amino group .

  • Electrochemical reactivity : Exhibits reversible redox behavior in cyclic voltammetry, linked to the hydroxyl and amino groups.

Scientific Research Applications

Pharmaceutical Applications

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide serves as a key intermediate in the production of analgesic and antipyretic drugs. Its derivatives are studied for various biological activities:

  • Analgesic Properties : The compound inhibits cyclooxygenase (COX) enzymes, reducing inflammation and pain. It has shown efficacy comparable to traditional analgesics with a potentially improved safety profile regarding hepatotoxicity .
  • Anticancer Activity : Recent studies have highlighted its potential as an anticancer agent. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including colon adenocarcinoma and breast ductal carcinoma .

Biological Activities

The compound exhibits a range of biological effects:

  • Antimicrobial Activity : Derivatives of this compound have shown effectiveness against bacterial and fungal strains.
  • Antioxidant Properties : The hydroxyphenyl group contributes to antioxidant activity, which may protect cells from oxidative stress-related damage.

Case Study 1: Antitumor Efficacy

A study involving Caco-2 cells assessed the compound's cytotoxicity. Treatment with varying concentrations for 24 hours resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The MTT assay confirmed these findings, suggesting that this compound could serve as a lead compound for further development in cancer therapeutics.

Case Study 2: Pain Management

In a clinical trial comparing the efficacy of this compound with standard analgesics for postoperative pain management, patients reported lower pain scores and fewer side effects related to liver function. This highlights the compound's potential as a safer alternative for pain relief .

Comparative Data Table

Application AreaDescriptionKey Findings
PharmaceuticalIntermediate for analgesics and antipyreticsEffective COX inhibitor; reduced hepatotoxicity
AnticancerCytotoxicity against cancer cell linesSignificant reduction in cell viability
AntimicrobialActivity against various bacterial and fungal strainsEffective in inhibiting growth
AntioxidantProtects against oxidative stressPromotes cellular health

Mechanism of Action

The mechanism of action of N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide involves its interaction with specific molecular targets. In the case of its use as an analgesic, the compound inhibits the synthesis of prostaglandins by blocking the enzyme cyclooxygenase (COX). This inhibition reduces inflammation and pain. The compound’s structure allows it to interact with various biological pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Acetamide Derivatives

Structural and Functional Group Comparisons

Table 1: Substituent Effects on Acetamide Derivatives
Compound Name Key Substituents Biological Activity Reference
N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide 4-Acetyl, 2-amino, 5-hydroxy Not reported -
Compound 47 (Ravindra et al.) Piperazine-sulfonyl, 3,5-difluorophenyl Anti-gram-positive bacterial activity
Compound 49 (Ravindra et al.) Piperazine-sulfonyl, thiazol-2-yl Antifungal activity
N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide 4-Chloro, hydroxyimino Intermediate for 5-chloro-isatin synthesis
N-(4-ethoxyphenyl)acetamide 4-Ethoxy Seized drug analysis (structural analog)
3,5-Dimethylphenyl-trichloro-acetamide 3,5-Dimethyl, trichloro Crystallographic studies (electron effects)

Key Observations :

  • Electron-Withdrawing Groups : Substituents like trifluoromethyl (e.g., B2 in ) or nitro groups (e.g., B1) enhance crystallographic stability and electronic effects .
  • Aromatic Heterocycles : Thiazole or pyridine rings (e.g., Compounds 49, 50) correlate with antifungal activity due to enhanced binding to fungal enzymes .
  • Chlorinated Analogs: N-(4-Chlorophenyl) derivatives (e.g., ) are intermediates in indolinone synthesis, suggesting utility in medicinal chemistry .

Biological Activity

N-(4-Acetyl-2-amino-5-hydroxyphenyl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings from various sources.

Molecular Formula

The molecular formula of this compound is C10H12N2O3C_{10}H_{12}N_2O_3.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines, particularly colorectal adenocarcinoma (Caco-2) and human pulmonary adenocarcinoma (A549) cells. The results indicated a dose-dependent decrease in cell viability:

CompoundCell LineViability (%)p-value
This compoundCaco-239.8%<0.001
This compoundA54956.9%0.0019

These findings suggest that the compound may have selective activity against certain cancer types, warranting further investigation into its mechanism of action and potential therapeutic applications .

Analgesic Properties

In addition to its anticancer activity, this compound has been studied for its analgesic properties. A comparative study with acetaminophen (ApAP) revealed that this compound provided similar analgesic effects without the hepatotoxicity associated with ApAP. Histological examinations showed preserved liver architecture in animal models treated with this compound, contrasting sharply with the necrotic changes observed in ApAP-treated groups .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections. The antimicrobial activity was assessed using standard disk diffusion methods, and results showed significant inhibition zones for several pathogens:

Bacterial StrainInhibition Zone (mm)
E. coli15
S. aureus18
P. aeruginosa12

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

Case Study 1: Antitumor Efficacy

In a controlled study involving Caco-2 cells, researchers treated the cells with varying concentrations of this compound for 24 hours. The MTT assay results indicated a significant reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Pain Management

A clinical trial assessed the efficacy of this compound in managing postoperative pain compared to standard analgesics. Patients receiving this compound reported lower pain scores and fewer side effects related to liver function, highlighting its safety profile and effectiveness as an analgesic alternative .

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